molecular formula C7H11Cl2N3 B1445300 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride CAS No. 1159734-42-5

1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride

Cat. No. B1445300
M. Wt: 208.09 g/mol
InChI Key: HFHPEBFLEMKIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride (1-PCPD) is a cyclic amine molecule that is used in a variety of scientific research applications. It is a versatile compound that has a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • The title compound, C13H17N5OS, was synthesized by cycloaddition of related pyrimidine compounds and analyzed for its molecular structure, which includes intramolecular hydrogen bonds. This research offers insights into the molecular geometry and interactions in pyrimidine derivatives (Zhengyu Liu et al., 2009).

Chemical Reactions and Properties

  • Research on aminolysis reactions of similar pyrimidine compounds shows successful outcomes when specific conditions are met, such as using sterically unshielded amines and high dielectric permittivity mediums. This study helps understand the reactivity of pyrimidine derivatives under different chemical conditions (I. Novakov et al., 2017).

Antimicrobial Properties

  • A study on the synthesis of novel cyclopenta pyrido pyrimidin-7-amines, including similar pyrimidine compounds, demonstrated pronounced antimicrobial properties in some synthesized compounds. This research is significant for the development of new antimicrobial agents (S. Sirakanyan et al., 2021).

Antiproliferative and Anticancer Activity

  • Pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activities, showing potential as anticancer agents. This line of research contributes to the development of new therapeutic options for cancer treatment (Hoda Atapour-Mashhad et al., 2017).

properties

IUPAC Name

1-pyrimidin-2-ylcyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH/c8-7(2-3-7)6-9-4-1-5-10-6;;/h1,4-5H,2-3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHPEBFLEMKIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride

Synthesis routes and methods

Procedure details

(1-Pyrimidin-2-yl-cyclopropyl)-carbamic acid tert-butyl ester (1.60 g, 6.80 mmol) was dissolved in CH2Cl2 (10 mL). HCl solution (4M in 1,4-dioxane, 17 mL, 68 mmol) was added via in one portion via syringe and the solution immediately became cloudy. The reaction was allowed to stir for 3 h. Solvents were removed in vacuo yielding a solid mass that was dried under vacuum to give 1.12 g of the title compound as a light yellow solid, m/z 136.32 [M+1]+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 3
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 4
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 5
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 6
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride

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